L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-histidyl-L-isoleucine
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Overview
Description
L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-histidyl-L-isoleucine is a peptide compound composed of eight amino acids: L-alanine, L-proline, L-tryptophan, L-asparagine, L-leucine, L-histidine, and L-isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-histidyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-histidyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and histidine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid side chains can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-histidyl-L-isoleucine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-histidyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- L-Tryptophyl-L-α-glutamyl-L-alanyl-L-lysyl-L-leucyl-L-alanyl-L-lysyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-histidyl-L-leucyl-L-alanyl-L-lysyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-alanyl-L-leucyl-L-lysyl-L-alanyl-L-cysteinyl-L-α-glutamyl-L-alanine .
- L-Phenylalanyl-L-proline .
Uniqueness
L-Alanyl-L-prolyl-L-tryptophyl-L-asparaginyl-L-leucyl-L-histidyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and exhibit specific biological activities, making it valuable for targeted research and therapeutic applications.
Properties
CAS No. |
852446-04-9 |
---|---|
Molecular Formula |
C41H59N11O9 |
Molecular Weight |
850.0 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C41H59N11O9/c1-6-22(4)34(41(60)61)51-38(57)30(16-25-19-44-20-46-25)48-35(54)28(14-21(2)3)47-37(56)31(17-33(43)53)49-36(55)29(15-24-18-45-27-11-8-7-10-26(24)27)50-39(58)32-12-9-13-52(32)40(59)23(5)42/h7-8,10-11,18-23,28-32,34,45H,6,9,12-17,42H2,1-5H3,(H2,43,53)(H,44,46)(H,47,56)(H,48,54)(H,49,55)(H,50,58)(H,51,57)(H,60,61)/t22-,23-,28-,29-,30-,31-,32-,34-/m0/s1 |
InChI Key |
LOCUQVPYMNBQMN-KSAUFTAPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(C)N |
Origin of Product |
United States |
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